molecular formula C21H16ClFN2O3 B2488232 4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide CAS No. 338393-54-7

4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide

Cat. No. B2488232
CAS RN: 338393-54-7
M. Wt: 398.82
InChI Key: WVFQMBVAYBNNRU-WYMPLXKRSA-N
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Description

The compound of interest belongs to a class of compounds known for their diverse chemical and physical properties, making them subjects of extensive research for potential applications in various fields, excluding drug use and dosage information as requested.

Synthesis Analysis

Similar compounds have been synthesized through reactions involving aldehydes and hydrazides in the presence of catalytic or activating agents. For example, the synthesis of related benzohydrazide derivatives typically involves condensation reactions under specific conditions to ensure the formation of the desired product (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using techniques like IR, NMR, and mass spectral analysis, providing detailed information on the molecular geometry and electronic structure. For instance, Schiff bases synthesized from benzaldehydes and hydrazides have been characterized to elucidate their planar structures and E configurations around the C=N bond (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including condensation and cyclization, influenced by their functional groups and molecular structure. For example, the reaction mechanisms and pathways of benzohydrazide derivatives highlight their reactivity and potential for forming complex structures (Yathirajan et al., 2007).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Studies on similar compounds have detailed their crystalline structures and provided insights into the intermolecular interactions that influence their physical properties (Salian, Foro, & Gowda, 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the versatility and applicability of these compounds in various reactions and applications. The study of oxidovanadium(V) and dioxidomolybdenum(VI) complexes of similar hydrazides provides a glimpse into their chemical behavior and potential for catalytic activity (Liu et al., 2020).

Scientific Research Applications

  • Structural Analysis and Binding Assays :

    • Some derivatives, like 1,2,3-Triazolo[4,5-d]pyridazines, show high affinity and selectivity for specific receptor subtypes, indicating potential for targeted biological applications (Biagi et al., 1999).
    • The synthesis of related compounds, such as 2,3,8-substituierte Perhydrooxazolo[3,2-a]pyridine, involves reactions that could be analogous to those used for the synthesis of “4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide,” contributing to a deeper understanding of its chemical properties (Möhrle et al., 2003).
  • Hydrazone Derivatives and Computational Analyses :

    • Hydrazone derivatives similar to the target compound show potential in the field of material architecture due to their non-covalent directional interactions, crucial in structural stabilization (Khalid et al., 2021).
    • Computational analyses of these compounds help in understanding their molecular geometry and properties, which could be relevant for the application of “4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide” in various fields.
  • Synthetic Methods and Compound Characterization :

    • The synthesis of closely related compounds, such as 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, offers insights into the methods that could be employed for the synthesis and characterization of the target compound (Naganagowda et al., 2014).
  • Crystallography and Molecular Interactions :

    • Studies involving the crystal structure of similar hydrazone derivatives provide valuable information on molecular conformations and intermolecular interactions, which are essential for understanding the behavior and potential applications of “4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide” (Chia et al., 2014).
  • Antimicrobial and Oxidation Properties :

    • Oxovanadium(V) complexes derived from similar hydrazone compounds exhibit antimicrobial activities, suggesting potential biomedical applications (He et al., 2018).
    • The catalytic oxidation properties of related Schiff base ligands and their oxidovanadium complexes demonstrate the compound's potential in catalysis and industrial applications (Yang, 2014).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methoxy]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c22-18-5-3-6-19(23)17(18)13-28-16-10-8-14(9-11-16)21(27)25-24-12-15-4-1-2-7-20(15)26/h1-12,26H,13H2,(H,25,27)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFQMBVAYBNNRU-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide

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